N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide
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Overview
Description
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is an organic compound that features a cyclopentyl ring, a phenyl group, and an amide functional group
Mechanism of Action
Target of Action
The primary target of N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide, also known as Subasumstat , is the SUMO-activating enzyme . This enzyme plays a crucial role in the post-translational modification process known as sumoylation, which is involved in various cellular processes, including DNA repair, signal transduction, and protein stability .
Mode of Action
Subasumstat interacts with its target by forming an adduct with SUMO , which prevents the protein from transferring from the SUMO-activating enzyme to the SUMO-conjugating enzyme UBC9 . This interaction disrupts many sumoylated protein-mediated pathways in tumor cells, such as DNA repair, metastasis, and proliferation .
Biochemical Pathways
The disruption of sumoylated protein-mediated pathways leads to a decrease in tumor cell proliferation and metastasis . Additionally, Subasumstat is able to increase the production of type 1 interferon , which activates antitumor immune responses in cells and signals for increased tumor cell death .
Result of Action
The result of Subasumstat’s action is a decrease in tumor cell proliferation and metastasis, and an increase in tumor cell death . This is achieved through the disruption of sumoylated protein-mediated pathways and the activation of antitumor immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide typically involves the reaction of 1-hydroxycyclopentylmethylamine with 3-phenylpropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentanecarboxylic acid.
Reduction: Formation of N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamine.
Substitution: Formation of halogenated derivatives of the phenyl group.
Scientific Research Applications
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-((1-hydroxycyclopentyl)methyl)-3-methylbenzamide
- N-((1-hydroxycyclopentyl)methyl)-2,3-dimethoxybenzamide
Uniqueness
N-((1-hydroxycyclopentyl)methyl)-3-phenylpropanamide is unique due to its specific combination of a cyclopentyl ring, phenyl group, and amide functional group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14(9-8-13-6-2-1-3-7-13)16-12-15(18)10-4-5-11-15/h1-3,6-7,18H,4-5,8-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGETQCILRXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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